
1-Isobutyryl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyryl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 1-Isobutyryl-1H-indole-3-carboxylic acid typically involves the following steps:
Synthetic Routes: The Fischer indole synthesis is a common method used to prepare indole derivatives.
Reaction Conditions: The reaction is usually carried out under reflux conditions with methanesulfonic acid as the catalyst in methanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-Isobutyryl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions: The reactions mentioned above typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like methanol, ethanol, or dichloromethane.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
1-Isobutyryl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: In synthetic organic chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antagonists.
Medicine: This compound has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 1-Isobutyryl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-Isobutyryl-1H-indole-3-carboxylic acid can be compared with other similar indole derivatives:
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
1-(2-methylpropanoyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)12(15)14-7-10(13(16)17)9-5-3-4-6-11(9)14/h3-8H,1-2H3,(H,16,17) |
Clave InChI |
CNTNJQAYZXKCCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1C=C(C2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


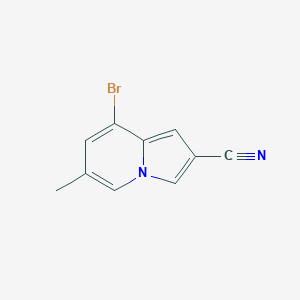
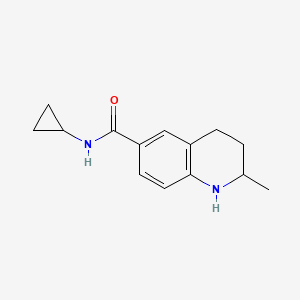
![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)

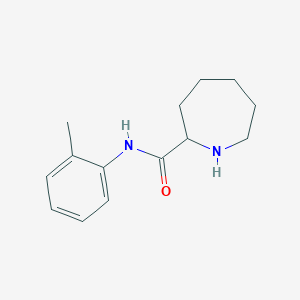

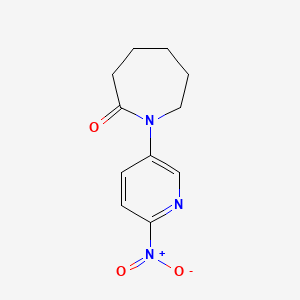


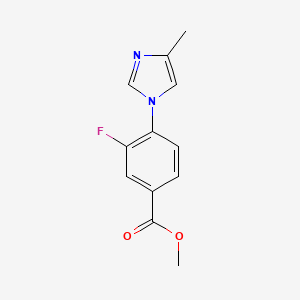
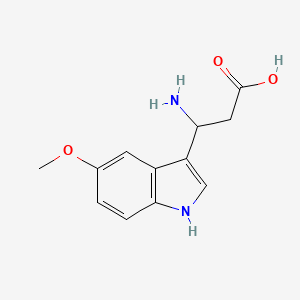
![2-[2-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B11874345.png)


